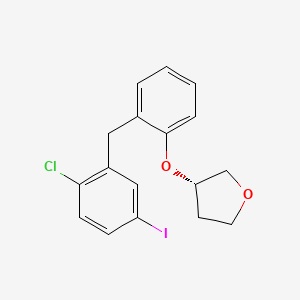

(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

CAS No.:

Cat. No.: VC17990182

Molecular Formula: C17H16ClIO2

Molecular Weight: 414.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16ClIO2 |

|---|---|

| Molecular Weight | 414.7 g/mol |

| IUPAC Name | (3S)-3-[2-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane |

| Standard InChI | InChI=1S/C17H16ClIO2/c18-16-6-5-14(19)10-13(16)9-12-3-1-2-4-17(12)21-15-7-8-20-11-15/h1-6,10,15H,7-9,11H2/t15-/m0/s1 |

| Standard InChI Key | IHCNXNNZQRIJEV-HNNXBMFYSA-N |

| Isomeric SMILES | C1COC[C@H]1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl |

| Canonical SMILES | C1COCC1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tetrahydrofuran (THF) ring linked to a phenoxy group, which is further substituted with a 2-chloro-5-iodobenzyl moiety. The stereochemistry at the THF ring’s C3 position is exclusively (S)-configured, a critical feature for its biological activity . The iodine and chlorine atoms at positions 5 and 2 of the benzyl group enhance electrophilicity, facilitating nucleophilic substitution reactions during downstream synthesis .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClIO₂ |

| Molecular Weight | 414.67 g/mol |

| CAS Number | 915095-94-2 |

| Physical Form | Solid |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble in DCM, DMF, THF |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves multi-step organic reactions. A patented route begins with p-fluoronitrobenzene as the starting material :

-

Substitution Reaction:

p-Fluoronitrobenzene reacts with (S)-3-hydroxytetrahydrofuran under basic conditions to yield (S)-3-(4-nitrophenoxy)tetrahydrofuran. -

Nitro Reduction:

Catalytic hydrogenation reduces the nitro group to an amine, forming (S)-3-(4-aminophenoxy)tetrahydrofuran. -

Friedel-Crafts Acylation:

The amine undergoes acylation with 2-chloro-5-iodobenzoic acid, producing a ketone intermediate. -

Reduction:

The ketone is reduced using triethylsilane and aluminum chloride in methanol, yielding the final product .

Industrial Production

Industrial methods optimize for yield and scalability:

-

Continuous Flow Reactors: Enhance reaction control and reduce side products.

-

Chromatographic Purification: Ensures ≥97% purity required for pharmaceutical intermediates .

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 24–48 hours | 8–12 hours (continuous) |

| Yield | 60–70% | 85–90% |

| Purification | Column Chromatography | Continuous Chromatography |

Applications in Pharmaceutical Synthesis

Role in Empagliflozin Manufacturing

Empagliflozin (Jardiance®), co-developed by Boehringer Ingelheim and Eli Lilly, relies on (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran as a key intermediate. The compound’s iodobenzyl group is essential for SGLT2 binding affinity, while the THF ring contributes to metabolic stability .

Quality Control Applications

The compound serves as a reference standard in:

-

HPLC Calibration: Quantifying empagliflozin purity during production.

-

Impurity Profiling: Identifying byproducts in synthetic batches .

Biological Activity and Mechanism

Preclinical Investigations

-

Anticancer Potential: Structural analogs have shown inhibitory effects on cancer cell lines (IC₅₀ = 19 nM against T-cell malignancies) .

-

Anti-inflammatory Activity: Modulating NF-κB pathways in murine models .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume